6-Bromo-2-vinyl-4-quinazolinol is a chemical compound that belongs to the quinazoline family, characterized by a fused bicyclic structure. This compound is notable for its potential biological activities, including antiviral and cytostatic properties. Its synthesis and applications have garnered attention in medicinal chemistry due to its structural features and reactivity.
Source: The compound can be synthesized from commercially available starting materials, particularly through reactions involving isatoic acid anhydride and various halogenated derivatives.
Classification: 6-Bromo-2-vinyl-4-quinazolinol is classified as a quinazolinone derivative, which is a subclass of heterocyclic compounds. It contains a bromine atom at the 6-position and a vinyl group at the 2-position of the quinazoline ring.
The synthesis of 6-Bromo-2-vinyl-4-quinazolinol generally involves several steps:
The reaction conditions, such as temperature and solvent choice, play a crucial role in the yield and purity of the synthesized compound. For instance, reactions are often conducted in solvents like ethanol or toluene at elevated temperatures (e.g., reflux) to facilitate the formation of the desired products .
The molecular structure of 6-Bromo-2-vinyl-4-quinazolinol consists of a quinazoline core with specific substituents:
This arrangement influences its chemical reactivity and biological activity.
The compound's molecular formula is with a molecular weight of approximately 232.08 g/mol. Its melting point is reported to be between 223 °C and 225 °C .
6-Bromo-2-vinyl-4-quinazolinol participates in various chemical reactions typical for quinazoline derivatives:
The reaction mechanisms often involve nucleophilic substitutions or electrophilic additions facilitated by the electron-rich nature of the vinyl group and the bromine atom's leaving ability.
The mechanism by which 6-Bromo-2-vinyl-4-quinazolinol exerts its biological effects involves interactions at the molecular level:
Spectroscopic data (NMR, IR) confirm its structural integrity post-synthesis, providing insights into functional groups present within the molecule .
6-Bromo-2-vinyl-4-quinazolinol has several scientific uses:
Quinazolinone derivatives represent a privileged scaffold in medicinal chemistry, tracing their origins to 1869 when Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, via anthranilic acid and cyanogens [1]. This bicyclic heterocycle—structurally defined as a benzene-fused pyrimidinone—underwent significant methodological evolution throughout the 20th century. Gabriel’s 1903 synthesis via reduction of o-nitrobenzylamine marked a pivotal advancement, enabling systematic exploration of the core [6]. The discovery of Niementowski’s synthesis (anthranilic acid + formamide → 4(3H)-quinazolinone) and Morgan’s method (2-acetamidobenzoic acid + anilines → 2,3-disubstituted derivatives) provided robust routes to diverse analogs [1] [6].
By the 1980s, quinazolinones gained prominence as kinase inhibitors, exemplified by FDA-approved drugs like erlotinib and gefitinib targeting EGFR tyrosine kinase in cancers [6] [9]. The scaffold’s versatility stems from its capacity for:
Table 1: Milestones in Quinazolinone-Based Drug Development
Year | Development | Significance |
---|---|---|
1869 | Griess synthesizes first quinazolinone | Established core scaffold via anthranilic acid route |
1903 | Gabriel devises reduction-based synthesis | Enabled large-scale production of unsubstituted core |
2004 | FDA approval of erlotinib (Tarceva®) | Validated 4-anilinoquinazoline as EGFR-TK inhibitor |
2010s | Halogenated derivatives (e.g., 6-bromo) emerge | Enhanced target affinity and cellular penetration |
Halogenation—particularly bromination—at C6 emerged as a transformative strategy for enhancing quinazolinone bioactivity. The electron-withdrawing nature of bromine adjusts the scaffold’s electron density, while its hydrophobic bulk improves target binding through van der Waals interactions [2] [8]. Crucially, 6-bromo substitution:
Table 2: Bioactivity of 6-Bromoquinazolin-4(3H)-one Derivatives
Compound | Activity (IC₅₀ or MIC) | Target | Reference |
---|---|---|---|
6-Bromo-2-mercapto-3-phenyl- | 15.85 ± 3.32 µM (MCF-7) | EGFR kinase | [2] |
quinazolin-4(3H)-one | |||
6-Bromo-2-methyl-3-(p-tolyl)- | 25 µg/mL (B. subtilis) | Bacterial gyrase | [3] |
quinazolin-4(3H)-one | |||
6-Bromo-2-styrylquinazolinone | 4.2 µM (TK-10 renal cancer) | Tubulin polymerization | [7] |
Antimicrobial studies reveal 6-bromo derivatives exhibit 5–8-fold enhanced potency against Gram-positive bacteria (e.g., Staphylococcus aureus) compared to non-halogenated counterparts, attributed to improved penetration through peptidoglycan layers [3] [9]. In oncology, 6-bromo substitution in 2-thioxoquinazolinones amplifies cytotoxicity against breast (MCF-7) and colon (SW480) carcinoma cells by disrupting EGFR signaling pathways [2] [8].
The introduction of a vinyl group (–CH=CH₂) at C2 of the quinazolinone scaffold represents a strategic innovation to optimize drug-target interactions. Vinyl functionalization confers three key advantages:
Styrylquinazolines (2-styryl-4-quinazolinones) exemplify this design, demonstrating dual inhibitory activity against tubulin polymerization and dihydrofolate reductase (DHFR). Their extended conjugation system enhances intercalation with DNA or enzyme catalytic sites, as evidenced by molecular docking studies showing hydrogen bonds between the vinyl-linked aryl group and Thr338 of DHFR [7]. The E-isomer predominates in bioactive derivatives due to its planar configuration (J = 16.0 Hz), optimizing surface contact with targets [7].
Table 3: Impact of Vinyl Modification on Quinazolinone Bioactivity
Modification | Biological Effect | Mechanistic Insight |
---|---|---|
2-Vinyl (unsubstituted) | 3× increase in tubulin inhibition vs. 2-methyl | Extended conjugation disrupts microtubule assembly |
2-(4-Fluorostyryl) | IC₅₀ = 4.8 µM (EGFR-TK) | Fluorine enhances hydrophobic pocket occupancy |
2-(4-Cyanostyryl) | Antibacterial vs. MRSA (MIC = 2 µg/mL) | Nitrile group coordinates with DD-transpeptidases |
Index of Quinazoline Derivatives
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9